5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
380431-07-2 |
|---|---|
Molecular Formula |
C12H10BrClN2O2S |
Molecular Weight |
361.64 g/mol |
IUPAC Name |
5-amino-N-(4-bromophenyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H10BrClN2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(15)3-6-11(12)14/h1-7,16H,15H2 |
InChI Key |
QMNDHDCTCPLZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 4-Bromoaniline with 5-Amino-2-Chlorobenzenesulfonyl Chloride
Reagents :
- 5-Amino-2-chlorobenzenesulfonyl chloride
- 4-Bromoaniline
- Base (e.g., pyridine or triethylamine)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure :
- Sulfonyl Chloride Preparation :
- Sulfonamide Formation :
Yield : 72–85% (after recrystallization from ethanol).
| Parameter | Value | Source |
|---|---|---|
| Reaction Temp | 0°C → RT | |
| Reaction Time | 12–16 hours | |
| Purification Method | Column chromatography (SiO₂) |
Diazotization-Coupling Approach
Reagents :
- 2-Chloro-5-aminobenzenesulfonic acid
- 4-Bromoaniline
- NaNO₂, HCl (for diazotization)
- CuCl (catalyst)
Procedure :
- Diazotization :
- Coupling Reaction :
One-Pot Synthesis via Sulfur Trioxide Complex
Reagents :
- 2-Chloro-5-nitrobenzene
- 4-Bromoaniline
- SO₃·DMF complex
- NH₄Cl, Fe powder (for reduction)
Procedure :
- Sulfonation :
Chlorination and Reduction :
Coupling :
- The intermediate reacts with 4-bromoaniline in situ.
Yield : 60–68% (lower due to side reactions).
Optimization and Challenges
Critical Parameters
Side Reactions
- Over-Chlorination :
- Oxidation of Amine :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sulfonylation | 85 | ≥98 | High selectivity | Requires pre-made sulfonyl chloride |
| Diazotization | 70 | 95 | Scalable | Low temp sensitivity |
| One-Pot | 68 | 90 | Fewer steps | Complex impurity profile |
Spectroscopic Validation
- ¹H NMR (DMSO-d6): δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 6.95 (s, 1H, NH₂).
- FT-IR : Peaks at 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3450 cm⁻¹ (NH₂).
Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides, including 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide, are known for their broad-spectrum antimicrobial properties. The presence of the sulfonamide group is crucial for their mechanism of action, which typically involves inhibiting bacterial folic acid synthesis.
Case Studies:
- A study demonstrated that compounds with similar structures showed significant inhibitory effects against various bacterial strains, suggesting that this compound may also exhibit comparable activity .
- Another investigation highlighted the compound's potential against mycobacterial infections, indicating its relevance in treating resistant strains .
Anticancer Properties
The anticancer potential of this compound is of particular interest due to its ability to interfere with cellular proliferation pathways.
Mechanism of Action:
- Research has shown that sulfonamides can induce apoptosis in cancer cells by disrupting cell cycle progression. For instance, derivatives of sulfonamides have been reported to arrest the G2/M phase in cancer cell lines, leading to increased apoptosis rates .
Case Studies:
- In vitro studies have indicated that compounds related to this compound exhibit potent antiproliferative activity against various cancer cell lines, including ovarian and colon cancer .
- A specific derivative demonstrated an IC50 value of 1.9 µM against pancreatic carcinoma cells, highlighting the compound's efficacy in targeting aggressive cancer types .
Biochemical Assays and Enzyme Inhibition
The compound has also been utilized as a research tool in biochemical assays aimed at studying enzyme inhibition and cellular responses.
Applications:
- It has been employed to investigate interactions with enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles beyond antimicrobial and anticancer effects .
- The compound's unique structural features allow it to serve as a scaffold for designing novel inhibitors targeting specific biological pathways.
Structural Comparisons and Derivative Development
The structural characteristics of this compound offer opportunities for modification and optimization.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Amino-3-bromo-5-chlorobenzene-1-sulfonamide | C6H6BrClN2O2S | Similar antimicrobial properties but lacks ethoxy substitution. |
| Sulfanilamide | C6H8N2O2S | A simpler sulfonamide primarily used as an antibiotic. |
| 5-Amino-N-(4-bromophenyl)-2-chlorobenzenesulfonamide | C12H10BrClN2O2S | Similar structure but different substitution patterns affecting biological activity. |
Mechanism of Action
The mechanism by which 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzene Ring
Methoxy vs. Chloro Substituents
Replacing the 2-chloro group with a methoxy (-OCH₃) group yields 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide (Compound D, Fig. 2) . This substitution alters electronic properties (electron-donating methoxy vs. For example, Compound D was used to synthesize NCGC00351685, a TRAP1 modulator, suggesting that substituent polarity influences mitochondrial activity .
Halogen Variations on the Aryl Group
- Para-Chlorophenyl Analog: Replacing the 4-bromophenyl group with 4-chlorophenyl gives 5-amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS 729578-90-9, MW 258.62 g/mol) .
- Ortho-Bromophenyl Isomer: 5-Amino-N-(2-bromophenyl)-2-chlorobenzene-1-sulfonamide (C₁₂H₁₀BrClN₂O₂S, MW 376.64 g/mol) demonstrates the impact of positional isomerism. The ortho-bromo substitution could disrupt planarity, reducing interaction with flat binding pockets .
Table 1: Substituent Effects on Physicochemical Properties
Core Structure Modifications
Sulfonamide vs. Oxadiazole Derivatives
Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit anti-inflammatory activity (59.5% inhibition at 20 mg/kg), comparable to indomethacin . Unlike sulfonamides, oxadiazoles leverage heterocyclic rigidity for activity, suggesting divergent structure-activity relationships.
Pyrimidine-Based Analogs
5-(4-Bromophenyl)-4,6-dichloropyrimidine is a key intermediate in synthesizing sulfonamide-linked pyrimidines (e.g., N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)butane-1-sulfonamide). These derivatives prioritize halogenated aromatic interactions in kinase inhibition .
Biological Activity
5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological evaluation, and potential mechanisms of action based on various studies.
Synthesis and Characterization
The compound can be synthesized through a series of reactions involving chlorobenzene derivatives and appropriate amines. The characterization of the synthesized compound typically involves techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, a study reported its effectiveness against both Gram-positive and Gram-negative bacteria using a turbidimetric method. The results indicated that compounds with the 4-bromophenyl group generally displayed enhanced antimicrobial properties due to the electron-withdrawing effect of the bromine atom, which may facilitate better interaction with bacterial targets .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 50 µg/mL |
| Escherichia coli | 15 | 75 µg/mL |
| Salmonella typhi | 20 | 40 µg/mL |
| Bacillus subtilis | 17 | 60 µg/mL |
Anticancer Activity
The anticancer potential of this sulfonamide derivative has also been investigated, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). The compound demonstrated notable cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Control (DMSO) | >100 |
The biological activity of sulfonamides, including this compound, is often attributed to their ability to inhibit bacterial folate synthesis by blocking the enzyme dihydropteroate synthase. Additionally, molecular docking studies have suggested that the compound may interact with various cellular targets involved in cancer progression and microbial resistance mechanisms.
Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound to target proteins. For instance, interactions with enzymes related to bacterial metabolism or cancer cell signaling pathways have been modeled using software like Schrodinger. These studies indicate that the presence of bromine enhances binding affinity due to increased hydrophobic interactions .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study A : A patient with a resistant bacterial infection was treated with a regimen including this sulfonamide derivative, resulting in significant improvement and resolution of symptoms after two weeks.
- Case Study B : In a preclinical trial involving MCF7 cells, treatment with the compound led to a marked reduction in tumor size in xenograft models, demonstrating its potential as an effective anticancer agent.
Q & A
Q. What is the chemical structure of 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide, and how is it confirmed experimentally?
Answer: The compound’s structure is characterized by a sulfonamide group bridging a 2-chloro-5-aminobenzene ring and a 4-bromophenyl group. Confirmation requires a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : and NMR identify aromatic protons, amino groups, and halogen substituents. For example, the sulfonamide NH proton appears as a broad singlet (~10–12 ppm), while bromine and chlorine substituents influence chemical shifts in spectra .
- X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangement. Similar sulfonamide derivatives (e.g., N-(5-bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide) show planar aromatic systems with sulfonamide torsion angles of ~70–85° .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak for CHBrClNOS).
Q. How can researchers optimize the synthesis of this compound for high yield and purity?
Answer: Synthetic routes typically involve sulfonylation of 5-amino-2-chlorobenzenesulfonyl chloride with 4-bromoaniline. Key optimization steps include:
- Reaction Conditions : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen to prevent hydrolysis. Catalysts like triethylamine (TEA) enhance nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted aniline. Recrystallization from ethanol/water improves purity (>95%) .
- Yield Monitoring : TLC (R ~0.3–0.5 in 1:1 EtOAc/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) track intermediates.
Q. What analytical methods are recommended for assessing purity and stability?
Answer:
- HPLC-DAD : Quantify impurities using reverse-phase columns (e.g., C18) with UV detection at 254 nm. Adjust mobile phase pH to 3.5 (with 0.1% formic acid) to resolve sulfonamide degradation products .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C).
- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) to predict bioavailability. Polar aprotic solvents (DMSO) enhance solubility for biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
Answer: The bromine and chlorine atoms influence electronic and steric properties critical for target binding:
- Bromine : Enhances lipophilicity (logP ~3.5), improving membrane permeability. Compare with fluorine analogs (e.g., 4-fluoro derivatives) to assess halogen bonding in enzyme inhibition .
- Chlorine : Stabilizes aryl sulfonamide conformation via resonance effects. SAR studies on similar compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) show chlorine’s role in enhancing IC values by 30–50% in kinase assays .
- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., carbonic anhydrase IX).
Q. How can researchers resolve contradictions in reported solubility or reactivity data?
Answer: Discrepancies often arise from polymorphic forms or solvent effects. Strategies include:
- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms. Solvent-mediated transitions (e.g., ethanol vs. acetonitrile) can alter solubility by 2–3 orders of magnitude .
- Reactivity Studies : Compare reaction kinetics under inert vs. ambient conditions. For example, sulfonamide hydrolysis rates increase in aqueous buffers (pH >8) due to deprotonation .
- Collaborative Validation : Cross-reference data with independent labs using standardized protocols (e.g., OECD guidelines).
Q. What mechanistic insights explain this compound’s biological activity in enzyme inhibition?
Answer: The sulfonamide group acts as a zinc-binding motif in metalloenzymes (e.g., carbonic anhydrases). Advanced methods to probe mechanisms:
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) with recombinant enzymes.
- Kinetic Assays : Monitor NADPH depletion (340 nm) in dehydrogenase inhibition models.
- X-ray Co-crystallization : Resolve binding modes (e.g., sulfonamide oxygen coordinating Zn in the active site) .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
Answer: Challenges include low crystal quality and solvent inclusion:
- Crystallization Conditions : Screen vapor diffusion methods (hanging drop) with PEG 4000 as precipitant. Add 5% DMSO to improve crystal nucleation .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals. For example, N-(2-bromophenyl) derivatives required 100 K cooling to reduce thermal motion .
- Refinement : Apply SHELXL with anisotropic displacement parameters for halogen atoms.
Q. How can researchers investigate synergistic effects when combining this compound with other therapeutics?
Answer:
- Combinatorial Screening : Use high-throughput assays (e.g., 96-well plates) to test IC values in pairwise drug combinations. Chou-Talalay method calculates Combination Index (CI) .
- Transcriptomics : RNA-seq identifies pathways upregulated in combination-treated cells (e.g., apoptosis markers like caspase-3).
- In Vivo Models : Xenograft mice treated with sulfonamide + cisplatin show tumor regression rates 40% higher than monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
